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Get Quote

Welcome to the technical support guide for troubleshooting solvent interference in Tankyrase

(TNKS) enzymatic assays. This resource is designed for researchers, scientists, and drug

development professionals who are working to identify and characterize TNKS inhibitors. As

members of the Poly(ADP-ribose) polymerase (PARP) family, Tankyrases are critical targets in

oncology and other fields, making robust and reliable assay data paramount.[1][2]

One of the most common, yet often underestimated, sources of assay variability and artifacts is

the solvent used to dissolve test compounds.[3] This guide provides in-depth, field-proven

insights and step-by-step protocols to help you identify, understand, and mitigate the effects of

solvent interference, ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered when using

organic solvents in TNKS assays.

Q1: What is solvent interference and why is it a problem in TNKS
assays?
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Solvent interference refers to any artifact in your assay readout that is caused by the solvent

vehicle rather than the test compound itself. Organic solvents, most commonly Dimethyl

Sulfoxide (DMSO), are essential for solubilizing the often hydrophobic small molecule inhibitors

used in drug discovery.[4][5] However, these solvents are not inert and can interfere with the

assay in several ways:

Direct Enzyme Inhibition/Activation: Solvents can interact with the enzyme, altering its

conformation and catalytic activity.[6] This can lead to a decrease in the measured enzyme

activity, potentially masking the effect of a true inhibitor or appearing as weak, non-specific

inhibition.

Signal Quenching or Enhancement: In assays that use optical readouts (fluorescence,

luminescence), the solvent can absorb light or quench the signal, leading to false negatives

or an underestimation of enzyme activity.[3] Conversely, some solvents may be intrinsically

fluorescent, increasing background and reducing assay sensitivity.

Reagent Interaction: Solvents can react with assay reagents, such as the detection substrate

or coupling enzymes, leading to inaccurate measurements.[3]

Compound Precipitation: When a compound dissolved in a high concentration of organic

solvent is diluted into an aqueous assay buffer, it can precipitate out of solution, making it

unavailable to interact with the target enzyme.[7]

Q2: What is the maximum recommended concentration of DMSO for
a TNKS assay?
There is no single universal concentration, as enzyme and assay format sensitivity to DMSO

can vary. However, a general scientific consensus provides a strong starting point:

< 0.5% (v/v): Widely considered safe for the majority of biochemical assays with minimal

effects on enzyme behavior.[7][8][9]

0.5% to 1.0%: Many robust enzymes and assay formats tolerate this range.[10] Several

commercially available TNKS assay kits state compatibility with up to 1% final DMSO

concentration.[11][12] However, empirical validation is critical.
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> 1.0%: This concentration often leads to a reduction in enzyme activity and should be

avoided unless explicitly validated.[13] High concentrations of DMSO have been shown to

directly induce PARP activation in some cellular contexts, which could confound results.[14]

Crucially, you must determine the maximum acceptable DMSO concentration for your specific

TNKS enzyme construct and assay conditions. See Protocol 1 for a detailed methodology.

Q3: My compound precipitates when I add it to the assay buffer.
What should I do?
Compound precipitation is a common challenge.[7] Before assuming your compound is

inactive, you must address the solubility issue.
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Troubleshooting Steps

Compound Precipitation Observed

1. Verify Stock Solution
Is it clear? Stored correctly?

2. Optimize Final DMSO %
Is it at the validated max?

If stock is OK

3. Modify Dilution Method
Use serial dilution in buffer.

Add compound to vortexing buffer.

If DMSO is optimized

4. Use Co-solvents
(e.g., Ethanol, PEG)

If precipitation persists

5. Use Solubility Enhancers
(e.g., Cyclodextrins, Surfactants)

If still problematic

Solubility Issue Resolved

Click to download full resolution via product page

Caption: Troubleshooting workflow for poor compound solubility.

Here are some strategies, in order of preference:
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Modify the Dilution Method: Instead of a single large dilution, perform a stepwise serial

dilution. Adding the compound stock to a vigorously vortexing or stirring assay buffer can

also help prevent localized high concentrations that lead to precipitation.[7]

Increase Stock Concentration: If possible, make a more concentrated stock solution in

DMSO. This allows you to add a smaller volume to the assay, achieving the same final

compound concentration but with a lower final DMSO concentration.

Use Co-solvents: In some cases, using a mixture of solvents can improve solubility.

However, any new solvent or solvent mixture must be validated for its own potential

interference effects.[7]

Q4: Are there any alternatives to DMSO?
Yes. While DMSO is ubiquitous, alternatives exist and may be necessary if it reacts with your

compound or is incompatible with your assay system.[9]

Ethanol: Can be a suitable alternative for some compounds but may also inhibit enzymes

and often has a lower solubilizing capacity for highly nonpolar molecules.[15]

Dimethylformamide (DMF): A strong solvent, but generally considered more toxic than

DMSO and can break down into reactive species.[13] Its use should be carefully evaluated.

Cyrene™ (dihydrolevoglucosenone): A bio-based, greener alternative to DMSO with

comparable solvation properties and reported low toxicity.[16][17] It has been shown to be a

suitable replacement for DMSO in some biological assays and, importantly, may not possess

the antioxidant properties of DMSO that can sometimes confound results.[16]

Table 1: Common Solvents and Recommended Starting Concentrations
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Solvent
Typical Stock
Concentration

Recommended
Max Final Assay
Conc. (v/v)

Notes

DMSO 10 - 50 mM
≤ 0.5% (Verify up to
1%)[11][12]

The industry
standard. Can
interfere with
assays and cause
toxicity at higher
concentrations.[6]

Ethanol 10 - 50 mM ≤ 1%

Can be used as a co-

solvent. Generally

less effective for

highly hydrophobic

compounds.[7]

| Cyrene™ | 10 - 30 mM | ≤ 0.5% (Verify) | A bio-based alternative that may lack some of

DMSO's confounding biological effects.[16][17] |

Q5: How do I properly control for solvent effects in my experiments?
Every experiment must include a "vehicle control." This control contains the exact same

concentration of solvent (e.g., 0.5% DMSO) as your test wells but lacks the inhibitor compound.

[8][18] This vehicle control serves as the baseline for 0% inhibition (or 100% enzyme activity),

ensuring that any observed effects are due to the test compound and not the solvent itself.[8]

In-Depth Troubleshooting Guide
This section provides detailed protocols to diagnose and correct for specific types of solvent

interference.

Problem 1: Assay Signal is Unusually Low, or I'm Seeing Inhibition in
My Vehicle Control.
This indicates that the solvent itself is inhibiting the TNKS enzyme at the concentration used.

The causality must be confirmed by determining the enzyme's tolerance to the solvent.
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This experiment establishes the highest concentration of a solvent that can be used without

significantly affecting enzyme activity.

Objective: To generate a dose-response curve for the effect of the solvent (e.g., DMSO) on

TNKS enzyme activity.

Methodology:

Prepare Solvent Dilutions: Create a series of solvent dilutions in the assay buffer. A common

range to test for DMSO is from 0% to 5% (e.g., 0, 0.1, 0.25, 0.5, 1.0, 2.0, 5.0% v/v).

Set Up Assay Plate:

Test Wells: Add all assay components (buffer, NAD+, substrate, TNKS enzyme) along with

the different solvent concentrations.

Negative Control (No Enzyme): Include wells with the highest solvent concentration but no

TNKS enzyme to determine the background signal.

Positive Control (No Solvent): Include wells with all assay components but no added

solvent (0% control).

Run Assay: Incubate the plate and measure the signal according to your standard assay

protocol.

Analyze Data:

Subtract the average signal of the "No Enzyme" control from all other wells.

Normalize the data by setting the average signal of the "No Solvent" (0%) control to 100%

activity.

Plot the Percent Activity vs. Solvent Concentration. The highest concentration that retains

>90-95% of the maximal activity is generally considered the upper limit for your screens.

Caption: Workflow for determining enzyme solvent tolerance.
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Problem 2: My Screening Data is Noisy, or I Suspect False
Positives/Negatives Due to Optical Interference.
This is common in optical assays where compounds or the solvent can interfere with the signal

detection itself, independent of enzyme activity.[3][19] To correct for this, you must run a

parallel "artifact" or "interference" plate.

Objective: To measure the direct effect of each test compound and its solvent on the assay

signal and use this data to correct the results from the primary activity screen.[19][20]

Methodology:

Prepare Two Identical Plates:

Activity Plate: Set up your screening plate as usual, containing the TNKS enzyme,

substrates, and test compounds.

Artifact Plate: Prepare an identical plate, but critically, omit the TNKS enzyme. In its place,

add the corresponding volume of assay buffer. This plate will measure any signal

generated or quenched by the compound/solvent alone.

Run Both Assays: Incubate and process both plates under identical conditions.

Data Correction:

For each well, subtract the signal from the artifact plate from the corresponding well on the

activity plate. This corrected value represents the true enzyme-dependent signal.

Use these corrected values to calculate percent inhibition.

Corrected Activity = (Signal from Activity Plate Well) - (Signal from Artifact Plate Well)

This method is a robust way to eliminate many false positives that arise from compound auto-

fluorescence or signal quenching.[19][20]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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